N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic system is substituted at position 2 with a 4-(propan-2-yl)phenyl group and at position 5 with a propanamide side chain linked to a 4-ethylphenylmethyl moiety. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of aminopyrazoles with nitriles (as seen in ) or amide coupling using reagents like HATU in DMF (e.g., ).
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-4-20-5-7-21(8-6-20)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)23-11-9-22(10-12-23)19(2)3/h5-12,15-17,19H,4,13-14,18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPDZGOAFISQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H30N4O2
- Molecular Weight : 442.6 g/mol
- IUPAC Name : N-[(4-ethylphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
These properties indicate a complex structure that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A compound structurally related to pyrazolo[1,5-a]pyrazine showed significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 0.28 µM to 42.30 µM depending on the specific derivative and cell line tested .
2. Anti-inflammatory Effects
Compounds in the pyrazole family are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways by blocking cytokine production and modulating immune responses.
3. Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial activities against a range of pathogens. For example, some derivatives have shown effectiveness comparable to conventional antibiotics in inhibiting bacterial growth .
The mechanisms through which this compound exerts its effects are still under investigation but may include:
Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation and survival.
Modulation of Signaling Pathways : These compounds may interfere with signaling cascades involved in inflammation and tumorigenesis.
Case Studies
Several case studies have investigated the biological activity of related compounds:
| Study | Compound | Activity | Cell Line / Organism | IC50 Value |
|---|---|---|---|---|
| Bouabdallah et al. (2022) | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity | Hep-2 and P815 | 3.25 mg/mL |
| Zheng et al. (2022) | Oxime-linked pyrazole derivatives | Apoptosis induction | A549 | 0.28 µM |
| Mary et al. (2015) | 3-(difluoromethyl)-1-methyl-pyrazole derivatives | Antifungal activity | Phytopathogenic fungi | Varies |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () share a pyrazolo-pyrimidine core but differ in substitution patterns. The fluorine atoms in enhance lipophilicity and metabolic stability compared to the non-fluorinated target compound.
Pyrazolo[1,5-a]pyrazine vs. Benzo[b][1,4]oxazine ()
The benzo[b][1,4]oxazine derivatives () replace the pyrazine ring with an oxygen-containing heterocycle, reducing nitrogen-based hydrogen-bonding capacity. This substitution may decrease affinity for targets requiring polar interactions.
Substituent Analysis
Propanamide Side Chains
The target compound’s propanamide group is analogous to N-(3-(trifluoromethyl)phenyl)propanamide () but lacks electron-withdrawing trifluoromethyl groups. This difference could result in lower acidity of the amide NH, affecting solubility and target binding. In contrast, 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenylpropanamide () uses a triazole ring, introducing additional hydrogen-bond acceptors absent in the target compound.
Aryl Substituents
The 4-(propan-2-yl)phenyl group in the target compound provides moderate steric bulk and lipophilicity.
Physicochemical and Electronic Properties
Electron Localization and Reactivity
Tools like Multiwfn () and electron localization function (ELF, ) can analyze noncovalent interactions. The target compound’s pyrazine nitrogen atoms likely exhibit strong electron localization, enhancing hydrogen-bond acceptor capacity compared to oxazine derivatives ().
Lipophilicity and Solubility
The 4-ethylphenylmethyl group increases logP compared to smaller substituents (e.g., methyl in ). However, the absence of fluorine (cf. ) may result in lower membrane permeability.
Data Tables
Table 2: Physicochemical Properties (Inferred)
| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~3.5 | 6 | Moderate |
| Compound | ~4.2 | 8 | High (fluorinated) |
| Compound | ~4.0 | 7 | High (CF3 group) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
